molecular formula C34H29ClN6O3 B1676680 Modipafant CAS No. 122957-06-6

Modipafant

Cat. No.: B1676680
CAS No.: 122957-06-6
M. Wt: 605.1 g/mol
InChI Key: ODRYSCQFUGFOSU-SSEXGKCCSA-N
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Description

Modipafant is a potent, orally active, and selective platelet-activating factor (PAF) antagonist. It is known for its significant role in inhibiting the effects of PAF, a potent mediator of inflammation. This compound has been studied extensively for its potential therapeutic applications, particularly in conditions involving inflammatory responses such as asthma and dengue fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modipafant involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The synthesis begins with the preparation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and potency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the scalability of reactions, yield optimization, and adherence to regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

Modipafant undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or modify functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to understand the structure-activity relationship and to identify more potent analogs.

Scientific Research Applications

Modipafant has a wide range of scientific research applications:

Mechanism of Action

Modipafant exerts its effects by selectively antagonizing the platelet-activating factor receptor (PAFR). This receptor is involved in mediating the inflammatory responses triggered by PAF. By blocking PAFR, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and other related symptoms. The molecular targets include various inflammatory cells such as eosinophils, mast cells, and neutrophils .

Comparison with Similar Compounds

Modipafant is unique among PAF antagonists due to its high potency and selectivity. Similar compounds include:

    UK-74505: The racemic mixture from which this compound is derived.

    Lexipafant: Another PAF antagonist with similar applications but different pharmacokinetic properties.

    Apafant: A PAF antagonist used in research but with a different chemical structure and activity profile.

This compound stands out due to its oral activity and higher potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153811
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122957-06-6
Record name Modipafant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modipafant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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